Streptolysin O

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

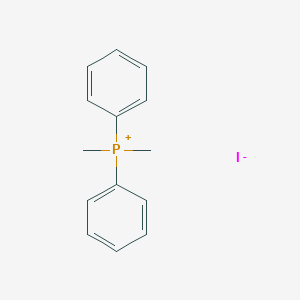

dimethyl(diphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16P.HI/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLUUYLPGOWCNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455213 | |

| Record name | Dimethyldiphenylphosphoniumiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-88-5 | |

| Record name | NSC158461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyldiphenylphosphoniumiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldiphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Cholesterol in Streptolysin O Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role cholesterol plays in the membrane binding and subsequent pore formation by Streptolysin O (SLO), a key virulence factor produced by Streptococcus pyogenes. This document outlines the molecular interactions, quantitative binding parameters, key experimental methodologies, and downstream signaling events associated with SLO's activity, offering a comprehensive resource for researchers in toxicology, cellular biology, and infectious disease therapeutics.

Introduction: this compound and the Cholesterol-Dependent Cytolysin (B1578295) Family

This compound (SLO) is a member of the cholesterol-dependent cytolysin (CDC) family, a large group of pore-forming toxins secreted primarily by Gram-positive bacteria.[1] These toxins are released as water-soluble monomers that bind to target eukaryotic cell membranes in a process critically dependent on the presence of cholesterol.[2][3] Following membrane binding, the monomers oligomerize to form a large prepore complex, which then undergoes a significant conformational change to insert a β-barrel structure into the lipid bilayer, creating pores up to 30 nm in diameter.[2][3][4] This pore formation disrupts cellular homeostasis, leading to cytotoxicity.

The binding of CDCs to membranes is a multistage process initiated by the interaction of the toxin's Domain 4 (D4) with the cell surface.[2] This domain contains a highly conserved undecapeptide motif rich in tryptophan residues, which is crucial for the initial stages of membrane insertion.[2] While cholesterol is considered the primary receptor for most CDCs, recent evidence suggests that other molecules, such as specific glycans, may also play a role in the initial attachment to the cell surface, adding a layer of complexity to the binding mechanism.[5]

Quantitative Analysis of SLO-Cholesterol Interaction

| Parameter | Value | Experimental Context |

| Cholesterol Threshold for Binding | > 30 mol % | Required concentration in phosphatidylcholine liposomes to trigger SLO binding. |

| SLO:Cholesterol Stoichiometry | 1:1 | Suggests a single cholesterol binding site per SLO monomer. |

| Inhibition by Free Cholesterol | ~1.0 µg/mL | Concentration of free cholesterol that inhibits the hemolytic activity of reduced SLO.[6] |

It is important to note that while cholesterol is essential for pore formation, some studies have shown that SLO can bind to cholesterol-depleted host cell membranes in a cholesterol-insensitive manner, particularly when co-expressed with the NAD+-glycohydrolase (SPN) effector protein. This suggests alternative or co-dependent binding mechanisms may exist in the context of infection.

Mechanism of Cholesterol-Dependent Binding and Pore Formation

The binding of SLO to a cholesterol-rich membrane is a highly orchestrated process. The current model suggests a multi-step mechanism that ensures the efficient formation of pores and subsequent cell lysis. This process can be visualized as a logical workflow from the soluble monomer to the final transmembrane pore.

Experimental Protocols for Studying SLO-Cholesterol Interaction

A variety of experimental techniques are employed to investigate the binding of SLO to cholesterol-containing membranes and its cytotoxic effects. Below are detailed methodologies for key assays.

Liposome (B1194612) Co-Sedimentation Assay

This assay is used to determine the binding of SLO to artificial lipid vesicles (liposomes) with varying cholesterol content.

Methodology:

-

Liposome Preparation:

-

Prepare lipid mixtures of phosphatidylcholine and cholesterol in chloroform (B151607) at desired molar ratios (e.g., 70:30, 50:50).

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Rehydrate the lipid film in a suitable buffer (e.g., PBS) by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).

-

Generate large unilamellar vesicles (LUVs) of a defined size by extruding the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

-

Binding Reaction:

-

Incubate a fixed concentration of purified SLO with the prepared liposomes at room temperature for 30-60 minutes to allow binding to occur.

-

Include a control sample with liposomes lacking cholesterol.

-

-

Co-Sedimentation:

-

Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

-

Carefully separate the supernatant (containing unbound SLO) from the pellet (containing liposome-bound SLO).

-

-

Analysis:

-

Analyze both the supernatant and the resuspended pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-SLO antibody.

-

Quantify the amount of SLO in each fraction to determine the percentage of bound toxin.

-

Hemolysis Assay

This classic functional assay measures the ability of SLO to lyse red blood cells (RBCs), which is dependent on the cholesterol in the RBC membrane.

Methodology:

-

RBC Preparation:

-

Obtain fresh whole blood (e.g., human or rabbit) and wash the RBCs three times in cold PBS by centrifugation (e.g., 500 x g for 5 minutes) to remove plasma and buffy coat.

-

Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).

-

-

SLO Activation:

-

If required, activate SLO by pre-incubating with a reducing agent like dithiothreitol (B142953) (DTT) to ensure the essential cysteine residue in the undecapeptide motif is in its reduced state.

-

-

Hemolysis Reaction:

-

Perform serial dilutions of activated SLO in a 96-well plate.

-

Add the RBC suspension to each well.

-

Include a negative control (RBCs with buffer only) and a positive control (RBCs with a lysis agent like Triton X-100 for 100% hemolysis).

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Quantification:

-

Pellet the intact RBCs by centrifugation (e.g., 800 x g for 5 minutes).

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of hemolysis relative to the positive control.

-

Surface Plasmon Resonance (SPR)

SPR can be used to measure the real-time binding kinetics and affinity of SLO to a cholesterol-containing lipid surface.

Methodology:

-

Sensor Chip Preparation:

-

Use a sensor chip suitable for lipid analysis (e.g., an L1 chip).

-

Prepare small unilamellar vesicles (SUVs) containing a defined concentration of cholesterol (e.g., 40-50 mol %).

-

Immobilize the SUVs onto the sensor chip surface to form a stable lipid bilayer.

-

-

Binding Analysis:

-

Inject a series of concentrations of purified SLO over the sensor chip surface at a constant flow rate.

-

Measure the change in the resonance angle in real-time, which is proportional to the mass of SLO binding to the lipid surface.

-

After each injection, regenerate the surface using a suitable buffer (e.g., a short pulse of NaOH or a high salt buffer) to remove bound SLO.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Downstream Signaling Pathways Activated by SLO Binding

The formation of SLO pores in the cell membrane leads to a rapid influx of extracellular ions and the release of intracellular contents, triggering a cascade of cellular signaling events. A key consequence is the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response.

The primary trigger for NLRP3 activation is the efflux of intracellular potassium (K+) through the SLO pore. Additionally, the influx of calcium (Ca2+) contributes to mitochondrial damage, which further amplifies the inflammasome activation signal.[6][7] The assembled inflammasome activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces a form of inflammatory cell death known as pyroptosis.

Implications for Drug Development

The absolute requirement of cholesterol for the function of SLO and other CDCs presents an attractive target for the development of novel anti-virulence therapies. Strategies could include:

-

Cholesterol Sequestration: Developing agents that specifically bind to and sequester membrane cholesterol, making it unavailable for toxin binding.

-

Blocking the Binding Site: Designing small molecules or peptides that competitively inhibit the interaction between SLO's Domain 4 and cholesterol.

-

Membrane Stabilizers: Compounds that alter membrane fluidity or lipid organization could potentially inhibit the conformational changes required for pore formation.

-

Liposomal Decoys: The use of cholesterol-rich liposomes to act as decoys, sequestering the toxin before it can reach host cells, has shown promise in vitro.

A thorough understanding of the SLO-cholesterol interaction at the molecular level is paramount for the rational design of such therapeutic interventions. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

- 1. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 2. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cholesterol-dependent cytolysins pneumolysin and this compound require binding to red blood cell glycans for hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sterol structural requirements for inhibition of this compound activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of anthrolysin O and ostreolysin A to study cholesterol in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liposomes Prevent In Vitro Hemolysis Induced by this compound and Lysenin - PMC [pmc.ncbi.nlm.nih.gov]

The Inner Workings of a Bacterial Weapon: A Technical Guide to Streptolysin O Pore Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptolysin O (SLO), a potent cytolysin (B1578295) produced by Streptococcus pyogenes, is a key virulence factor in streptococcal infections. As a member of the cholesterol-dependent cytolysin (CDC) family, SLO's primary mechanism of action involves the formation of large pores in the membranes of host cells. This disruption of cellular integrity triggers a cascade of events, from ion dysregulation to the activation of complex signaling pathways, ultimately leading to cell death. Understanding the intricate process of SLO pore formation is paramount for the development of novel therapeutics aimed at mitigating the damaging effects of this toxin. This technical guide provides an in-depth exploration of the SLO pore formation process, detailing the molecular choreography from monomer binding to the assembly of the final transmembrane pore. It further outlines key experimental protocols for studying this process and summarizes the critical quantitative data that underpins our current understanding.

The Pore Formation Cascade: From Monomer to Transmembrane Channel

The formation of a functional SLO pore is a multi-step process that can be broadly categorized into membrane binding, oligomerization, and pore insertion.

-

Monomer Binding to Cholesterol-Rich Membranes: The journey begins with the soluble SLO monomer recognizing and binding to cholesterol within the plasma membrane of the target cell.[1][2] This interaction is a hallmark of the CDC family and is a critical first step for toxin localization at the cell surface.[1] The C-terminal domain 4 (D4) of the SLO monomer, which contains a highly conserved undecapeptide motif, is instrumental in this initial membrane binding.[3][4]

-

Oligomerization into a Prepore Complex: Following membrane binding, a conformational change is induced in the SLO monomer, which facilitates its lateral association with other monomers.[5] This oligomerization process leads to the formation of a "prepore" complex, a ring- or arc-shaped structure assembled on the membrane surface.[1][6][7] These prepore structures are composed of 35 to 80 individual SLO monomers.[3][6] Incomplete, arc-shaped oligomers can also form functional pores, with the lipid bilayer itself completing the pore structure.[6][8]

-

Insertion and Pore Formation: The final and irreversible step involves a significant conformational change within the prepore complex, leading to the insertion of transmembrane β-hairpins from each monomer into the lipid bilayer.[3][7] This concerted structural rearrangement results in the formation of a large β-barrel transmembrane pore.[3] The resulting pore is a stable structure that allows the passage of ions and macromolecules, leading to the disruption of cellular homeostasis.[6]

Quantitative Analysis of this compound Pores

The biophysical properties of SLO pores have been characterized through various experimental techniques. The following table summarizes key quantitative data related to SLO pore formation.

| Parameter | Value | Method of Determination | Reference(s) |

| Pore Diameter (Inner) | ~30 nm | Electron Microscopy | [6] |

| 23.2 ± 5.2 nm | Electron Microscopy | [3] | |

| 30-50 nm | Electron Microscopy | [7] | |

| Number of Monomers per Pore | 50-80 | Estimation from Electron Micrographs | [6] |

| 35-50 | Estimation from Electron Micrographs | [3] | |

| 25-80 | Estimation from various studies | [1] | |

| Molecular Mass of Monomer | ~60.1 kDa | SDS-PAGE | [5] |

| Requirement for Binding | > 30 mol% Cholesterol in membrane | Model Membrane Studies | [9] |

Visualizing the Process: From Binding to Pore Formation

The following diagrams, generated using the DOT language, illustrate the key stages of SLO pore formation and the subsequent signaling cascades.

Caption: The sequential process of this compound pore formation.

Cellular Consequences and Signaling Pathways

The formation of SLO pores triggers a variety of cellular responses, ranging from immediate ionic imbalances to the activation of complex intracellular signaling cascades.

A critical consequence of pore formation is the rapid efflux of intracellular potassium (K+) ions and influx of extracellular calcium (Ca2+) ions. This disruption of ion homeostasis is a key danger signal that alerts the cell to the membrane breach. The influx of Ca2+ can activate various cellular processes, including membrane repair mechanisms and signaling pathways.

One of the most well-documented downstream effects of SLO pore formation is the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway plays a central role in the inflammatory response and cell survival.

Caption: Activation of the NF-κB signaling pathway by SLO pores.

Furthermore, the K+ efflux induced by SLO pores is a potent activator of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome . This multi-protein complex is a key component of the innate immune system and its activation leads to the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).

Caption: SLO-induced activation of the NLRP3 inflammasome.

Detailed Experimental Protocols

A thorough understanding of SLO pore formation relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments used to study this process.

Purification of this compound

This protocol describes a general method for the purification of SLO from Streptococcus pyogenes culture supernatants, involving precipitation and ion-exchange chromatography.[5][10]

Materials:

-

Streptococcus pyogenes culture supernatant

-

Polyethylene glycol (PEG)

-

CM-Sepharose column

-

Mono Q column

-

Phosphate buffered saline (PBS)

-

Dialysis tubing

-

Centrifuge and appropriate tubes

-

Chromatography system

Procedure:

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the chilled culture supernatant to a final saturation of 60-70%. Stir for at least 1 hour at 4°C.

-

Centrifugation: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

Resuspension and Dialysis: Discard the supernatant and resuspend the pellet in a minimal volume of PBS. Dialyze the resuspended pellet extensively against PBS at 4°C to remove excess ammonium sulfate.

-

Polyethylene Glycol Precipitation: Gradually add PEG to the dialyzed protein solution to a final concentration of 20% (w/v). Stir for 1 hour at 4°C.

-

Centrifugation: Centrifuge at 10,000 x g for 30 minutes at 4°C. Resuspend the pellet in PBS.

-

Ion-Exchange Chromatography (CM-Sepharose): Load the resuspended pellet onto a CM-Sepharose column pre-equilibrated with PBS. Elute the bound proteins using a linear gradient of NaCl in PBS.

-

Ion-Exchange Chromatography (Mono Q): Pool the SLO-containing fractions from the CM-Sepharose column and load them onto a Mono Q column pre-equilibrated with PBS. Elute using a linear NaCl gradient.

-

Purity Assessment and Storage: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure SLO fractions, dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol), and store at -80°C.

Preparation of Liposomes for In Vitro Assays

Liposomes provide a simplified model system to study the interaction of SLO with a lipid bilayer. This protocol describes the preparation of large unilamellar vesicles (LUVs) by the extrusion method.[11][12]

Materials:

-

Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and cholesterol) dissolved in chloroform (B151607)

-

Glass vial

-

Nitrogen or Argon gas stream

-

Vacuum desiccator

-

Hydration buffer (e.g., PBS)

-

Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Procedure:

-

Lipid Film Formation: In a clean glass vial, mix the desired lipids in chloroform. Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

-

Drying: Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer to the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids. Vortex the vial to suspend the lipids, forming multilamellar vesicles (MLVs).

-

Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 5-10) cycles of freezing in liquid nitrogen and thawing in a warm water bath. This helps to increase the encapsulation efficiency for entrapped molecules.

-

Extrusion: Assemble the liposome extruder with the desired polycarbonate membrane. Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form LUVs of a defined size.

-

Storage: Store the prepared liposomes at 4°C.

Hemolysis Assay for SLO Activity

The hemolytic activity of SLO is a classic and straightforward method to quantify its pore-forming ability.[13][14]

Materials:

-

Purified SLO

-

Red blood cells (RBCs), typically from rabbit or human

-

Phosphate buffered saline (PBS)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

RBC Preparation: Wash the RBCs three times with cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and resuspend to the desired concentration (e.g., 2% v/v) in PBS.

-

Serial Dilution of SLO: Prepare serial dilutions of SLO in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well containing the SLO dilutions. Include a negative control (RBCs with PBS only) and a positive control (RBCs with a detergent like Triton X-100 for 100% lysis).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Centrifugation: Centrifuge the plate (e.g., 800 x g for 5 minutes) to pellet the intact RBCs.

-

Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis for each SLO concentration relative to the positive control.

Calcein (B42510) Release Assay for Pore Formation

This fluorescence-based assay provides a sensitive method to measure membrane permeabilization by SLO in liposomes or cells.[15]

Materials:

-

Calcein-loaded liposomes or cells

-

Purified SLO

-

Assay buffer (e.g., PBS)

-

Fluorometer or fluorescence plate reader

-

Triton X-100

Procedure:

-

Preparation of Calcein-Loaded Vesicles: Prepare liposomes as described above, including a high, self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer. Remove unencapsulated calcein by size-exclusion chromatography (e.g., Sephadex G-50 column).

-

Assay Setup: In a fluorometer cuvette or a 96-well black plate, add the calcein-loaded liposomes or cells suspended in the assay buffer.

-

Baseline Measurement: Measure the baseline fluorescence (F₀).

-

Addition of SLO: Add SLO to the suspension and monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.

-

Maximum Fluorescence: After the reaction has reached a plateau or at a defined endpoint, add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and obtain the maximum fluorescence (F_max).

-

Calculation: Calculate the percentage of calcein release at a given time point (F_t) using the formula: % Release = [(F_t - F₀) / (F_max - F₀)] * 100.

Western Blot for NF-κB Activation

This protocol outlines the detection of phosphorylated p65, a key indicator of NF-κB activation, in cell lysates after treatment with SLO.[16][17]

Materials:

-

Cultured cells (e.g., macrophages, epithelial cells)

-

Purified SLO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with a sub-lytic concentration of SLO for various time points. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total p65 and a loading control like β-actin to ensure equal protein loading.

ELISA for Cytokine Measurement

This protocol describes a sandwich ELISA for the quantification of a pro-inflammatory cytokine, such as IL-1β, released from cells upon SLO treatment.[18][19][20]

Materials:

-

Cell culture supernatant from SLO-treated cells

-

ELISA plate

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block the remaining protein-binding sites with assay diluent for at least 1 hour.

-

Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.

Conclusion

The formation of pores by this compound is a finely orchestrated process that represents a key pathogenic mechanism of Streptococcus pyogenes. A detailed understanding of each step, from the initial binding of monomers to the final assembly of a transmembrane pore, is crucial for the development of effective countermeasures. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of this formidable bacterial toxin and for professionals in drug development seeking to identify novel therapeutic targets to combat streptococcal diseases. The continued investigation into the molecular intricacies of SLO and its interaction with host cells will undoubtedly pave the way for innovative strategies to neutralize this potent virulence factor.

References

- 1. researchgate.net [researchgate.net]

- 2. Electron microscopic evaluation of a two-step theory of pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of this compound (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Studies of Streptococcus pyogenes this compound Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of this compound from Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]

- 7. Streptococcus pyogenes cytolysin-mediated translocation does not require pore formation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assembly mechanism of the oligomeric this compound pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perfringolysin O Structure and Mechanism of Pore Formation as a Paradigm for Cholesterol-Dependent Cytolysins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production, purification, and assay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liposomes Prevent In Vitro Hemolysis Induced by this compound and Lysenin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liposomes: Protocol [inanobotdresden.github.io]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Research Portal [ourarchive.otago.ac.nz]

- 15. Membrane selectivity and pore formation of SprA1 and SprA2 hemolytic peptides from Staphylococcus aureus type I toxin–antitoxin systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Cytokine Elisa [bdbiosciences.com]

- 20. h-h-c.com [h-h-c.com]

A Technical Guide to Streptolysin O and Streptolysin S: Core Differences and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the two key cytolytic toxins produced by Streptococcus pyogenes: Streptolysin O (SLO) and Streptolysin S (SLS). Understanding the distinct molecular characteristics, mechanisms of action, and host-pathogen interactions of these virulence factors is critical for the development of novel therapeutics against Group A Streptococcus (GAS) infections. This document outlines their fundamental differences, presents key quantitative data in a comparative format, provides detailed experimental protocols for their study, and visualizes their impact on host cell signaling pathways.

Core Differences: A Comparative Overview

This compound and Streptolysin S, while both contributing to the pathogenesis of GAS infections, are fundamentally different in their biochemical properties, genetic regulation, and interaction with the host immune system.

This compound (SLO) is a large, oxygen-labile protein toxin and a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family.[1] Its primary mechanism of action involves binding to cholesterol in host cell membranes, followed by oligomerization to form large pores, ultimately leading to cell lysis.[2] SLO is highly immunogenic, eliciting a strong antibody response (Anti-Streptolysin O, ASO), which is a valuable diagnostic marker for recent GAS infections.[3][4]

Streptolysin S (SLS) , in contrast, is a much smaller, oxygen-stable peptide toxin.[1][5] It is responsible for the characteristic β-hemolysis observed on blood agar (B569324) plates.[6] Unlike SLO, SLS is non-immunogenic, likely due to its small size.[1] Its precise mechanism of cytotoxicity is less well-defined but is known to cause membrane damage and can act as a signaling molecule, influencing host cell processes.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative differences between this compound and Streptolysin S based on available data.

| Property | This compound (SLO) | Streptolysin S (SLS) | References |

| Molecular Weight | ~58-69 kDa | ~2.7 kDa (mature peptide) | [7][8][9],[5][10][11] |

| Oxygen Stability | Labile (inactivated by oxygen) | Stable | [1] |

| Antigenicity | Highly immunogenic | Non-immunogenic | [1][3] |

| Genetic Locus | slo gene | sag operon (sagA to sagI) | [1],[10] |

| Mechanism of Action | Cholesterol-dependent pore formation | Membrane disruption, targets ion transporters | [2],[5] |

| Specific Activity | ≥1,000,000 units/mg protein | Not typically defined in units/mg protein |

| Cytotoxicity Data | This compound (SLO) | Streptolysin S (SLS) | References |

| Target Cells | Erythrocytes, leukocytes, macrophages, platelets, epithelial cells, keratinocytes | Erythrocytes, lymphocytes, neutrophils, platelets, keratinocytes, subcellular organelles | [12],[5] |

| Effective Concentration | 0.1 µg/ml causes ~80% hemolysis of RBCs; 3 µg/ml induces cytotoxicity in HEp-2 cells | Varies depending on the preparation and target cell type | [13] |

Experimental Protocols

Detailed methodologies for the characterization of this compound and Streptolysin S are essential for reproducible research. The following sections provide protocols for key experiments.

Hemolysis Assay for this compound

This protocol is for determining the hemolytic activity of SLO by measuring the lysis of red blood cells.

Materials:

-

Purified this compound

-

Defibrinated sheep or rabbit red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT)

-

96-well U-bottom plates

-

Spectrophotometer

Procedure:

-

Preparation of Red Blood Cells:

-

Wash defibrinated RBCs four times with cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).[14]

-

-

Activation of SLO:

-

Prepare a stock solution of SLO in cold, deionized water.

-

Immediately before use, dilute the SLO stock solution in PBS containing 2 mM DTT to activate the toxin.

-

-

Hemolysis Reaction:

-

Perform serial two-fold dilutions of the activated SLO solution in PBS in a 96-well U-bottom plate.[15]

-

Add 50 µL of the 2% RBC suspension to each well.

-

Include a negative control (RBCs in PBS without SLO) and a positive control (RBCs in a hypotonic solution or with a detergent like Triton X-100 for 100% lysis).

-

-

Quantification of Hemolysis:

-

Calculation of Hemolytic Units:

-

One hemolytic unit (HU) is typically defined as the amount of SLO that causes 50% lysis of the RBCs under the specified conditions.[14]

-

Hemolysis Assay for Streptolysin S

This protocol outlines a method to measure the hemolytic activity of SLS, which is often cell-associated.

Materials:

-

S. pyogenes culture expressing SLS

-

Defibrinated sheep blood

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well plates

-

Spectrophotometer

Procedure:

-

Preparation of SLS-containing Supernatant or Cell Extract:

-

Grow S. pyogenes to the late-stationary phase to maximize SLS production.[3]

-

For secreted SLS, centrifuge the culture and collect the supernatant.

-

For cell-associated SLS, wash the bacterial cells and prepare a cell extract.

-

-

Preparation of Red Blood Cells:

-

Prepare a 2% (v/v) suspension of washed sheep RBCs in PBS as described for the SLO assay.

-

-

Hemolysis Reaction:

-

In a 96-well plate, serially dilute the SLS-containing supernatant or cell extract in PBS.

-

Add the 2% RBC suspension to each well.

-

Include appropriate negative and positive controls.

-

Incubate the plate at 37°C for 1 hour.[5]

-

-

Quantification of Hemolysis:

-

Pellet the intact RBCs by centrifugation.

-

Measure the absorbance of the supernatant at 540 nm.

-

Cytotoxicity Assay

This protocol can be adapted for both SLO and SLS to assess their cytotoxic effects on nucleated mammalian cells.

Materials:

-

Mammalian cell line (e.g., keratinocytes like HaCaT, or macrophages)

-

Cell culture medium

-

Purified SLO or SLS-containing preparation

-

24-well tissue culture plates

-

Cytotoxicity detection reagent (e.g., Ethidium Homodimer-1, LDH assay kit, or Trypan Blue)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Seeding:

-

Seed the target mammalian cells into a 24-well plate and grow to ~90% confluency.[10]

-

-

Toxin Treatment:

-

Wash the cells with sterile PBS and replace with fresh cell culture medium.

-

Add serial dilutions of purified SLO or the SLS preparation to the wells. For bacterial infection studies, add S. pyogenes at a specific multiplicity of infection (MOI), typically around 10.[16][17]

-

Include an untreated cell control.

-

-

Incubation:

-

Assessment of Cytotoxicity:

-

Ethidium Homodimer-1 Staining:

-

LDH Assay:

-

Collect the cell culture supernatant.

-

Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.

-

-

Trypan Blue Exclusion:

-

Stain the cells with 0.4% Trypan Blue.

-

Count the number of stained (non-viable) and unstained (viable) cells using a microscope.

-

-

Signaling Pathways and Molecular Interactions

SLO and SLS exert their pathogenic effects not only through direct cell lysis but also by modulating host cell signaling pathways.

This compound Signaling

SLO-induced pore formation leads to a flux of ions and molecules that can trigger various cellular responses. At sub-lytic concentrations, SLO can activate the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines like IL-1β.[18] It also promotes macrophage apoptosis through caspase-dependent pathways, which aids in immune evasion.[19] Furthermore, SLO can influence NF-κB signaling, although the outcomes can be cell-type dependent, sometimes leading to inhibition of pathways like RANKL-induced osteoclastogenesis.[2][20]

Caption: SLO-induced signaling cascade.

Streptolysin S Signaling

SLS can induce a range of signaling events in host cells, particularly keratinocytes. It has been shown to downregulate the pro-survival Akt signaling pathway while upregulating the p38 MAPK and NF-κB signaling pathways.[5] This shift in signaling promotes the production of pro-inflammatory mediators and leads to programmed cell death.[10] SLS also contributes to the breakdown of epithelial barriers by activating calpain, a cysteine protease that can cleave intercellular junction proteins.[21] Additionally, SLS can induce mitochondrial damage, contributing to macrophage death.[22]

Caption: SLS-mediated signaling pathways.

Logical Relationship Diagram

The following diagram illustrates the key distinguishing features and overlapping functions of this compound and Streptolysin S.

Caption: Comparative features of SLO and SLS.

This comprehensive guide highlights the distinct yet complementary roles of this compound and Streptolysin S in the pathogenesis of Streptococcus pyogenes. A thorough understanding of their differences, coupled with robust experimental methodologies, is paramount for advancing research and development efforts aimed at combating infections caused by this significant human pathogen.

References

- 1. Streptolysin - Wikipedia [en.wikipedia.org]

- 2. This compound derived from Streptococcus pyogenes inhibits RANKL-induced osteoclastogenesis through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of this compound and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-streptolysin O Titer (ASOT): Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 5. Frontiers | Streptolysin S targets the sodium-bicarbonate cotransporter NBCn1 to induce inflammation and cytotoxicity in human keratinocytes during Group A Streptococcal infection [frontiersin.org]

- 6. Characteristics of streptolysin S hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. prospecbio.com [prospecbio.com]

- 9. Antigen List | Biochemical Department │TOYOBO [toyobo-global.com]

- 10. Streptolysin S Promotes Programmed Cell Death and Enhances Inflammatory Signaling in Epithelial Keratinocytes during Group A Streptococcus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Streptolysin S-like virulence factors: the continuing sagA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of this compound and streptolysin s enhance the virulence of poorly encapsulated group a streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neutralization of Streptolysin S-Dependent and Independent Inflammatory Cytokine IL-1β Activity Reduces Pathology During Early Group A Streptococcal Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires this compound and NF-κB Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Promotes Group A Streptococcus Immune Evasion by Accelerated Macrophage Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Streptolysin S Contributes to Group A Streptococcal Translocation across an Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Streptolysin S induces mitochondrial damage and macrophage death through inhibiting degradation of glycogen synthase kinase-3β in Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptolysin O: A Key Virulence Factor and Therapeutic Target in Streptococcus pyogenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Streptolysin O (SLO), a potent pore-forming toxin produced by the human pathogen Streptococcus pyogenes, is a critical virulence factor implicated in the pathogenesis of diseases ranging from pharyngitis to life-threatening invasive infections. As a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family, SLO's primary mechanism of action involves binding to cholesterol in host cell membranes, oligomerizing, and forming large transmembrane pores. This disruption of membrane integrity leads to cell lysis and can trigger a cascade of downstream signaling events, profoundly impacting the host's immune response. This technical guide provides a comprehensive overview of SLO's role as a virulence factor, detailing its molecular characteristics, mechanism of action, and its impact on host cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and NLRP3 inflammasome pathways. Furthermore, this guide offers a compilation of quantitative data on SLO's activity and detailed protocols for key experimental assays relevant to its study, aiming to equip researchers and drug development professionals with the necessary information to further investigate this important toxin and develop novel therapeutic strategies.

Introduction

Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide spectrum of diseases, from common infections like pharyngitis and impetigo to severe, invasive conditions such as necrotizing fasciitis and streptococcal toxic shock syndrome.[1] The pathogenicity of S. pyogenes is attributed to a vast arsenal (B13267) of virulence factors, among which the secreted toxins play a pivotal role in host-pathogen interactions.

This compound (SLO) is a key exotoxin and a well-characterized member of the cholesterol-dependent cytolysin (CDC) family.[2] It is an oxygen-labile protein that exhibits potent hemolytic and cytotoxic activity against a broad range of eukaryotic cells.[1] The cytolytic action of SLO is initiated by its binding to cholesterol in the host cell membrane, a critical step that facilitates the subsequent formation of large pores.[3] This disruption of the plasma membrane not only leads to cell death but also serves as a trigger for various host cell signaling pathways, modulating inflammation and the immune response. The immunogenic nature of SLO elicits a robust antibody response in the host, and the detection of anti-streptolysin O (ASO) antibodies is a widely used clinical marker for diagnosing recent streptococcal infections.[1]

This guide will delve into the technical details of SLO as a virulence factor, providing quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the signaling pathways it perturbs.

Molecular Characteristics and Mechanism of Action

This compound is a single polypeptide chain with a molecular weight of approximately 69 kDa.[1] As a CDC, its structure is characterized by four distinct domains. The C-terminal domain 4 is crucial for the initial interaction with the host cell membrane, specifically binding to cholesterol. This binding event is a prerequisite for the subsequent steps in the pore formation process.

The mechanism of SLO-mediated pore formation is a multi-step process:

-

Monomer Binding: Soluble SLO monomers bind to cholesterol molecules present in the plasma membrane of target cells.

-

Oligomerization: Upon membrane binding, SLO monomers diffuse laterally and oligomerize, forming arc- and ring-shaped pre-pore complexes on the cell surface.

-

Pore Formation: A conformational change within the oligomeric complex leads to the insertion of transmembrane β-hairpins into the lipid bilayer, resulting in the formation of a large, stable pore with a diameter of up to 30 nm.

This pore formation is the primary mechanism behind SLO's hemolytic and cytotoxic effects, leading to a loss of ionic homeostasis and eventual cell lysis.

Role in Pathogenesis

SLO contributes significantly to the virulence of S. pyogenes through several mechanisms:

-

Cytotoxicity: By forming pores in host cell membranes, SLO directly kills a variety of cell types, including erythrocytes, leukocytes, macrophages, and epithelial cells.[1] This widespread cytotoxicity contributes to tissue damage and the clinical manifestations of GAS infections.

-

Immune Evasion: SLO can induce apoptosis in immune cells such as macrophages and neutrophils, thereby impairing the host's ability to clear the infection.[1]

-

Modulation of Host Signaling: Sub-lytic concentrations of SLO can trigger various host cell signaling pathways, leading to the production of inflammatory cytokines and other immune mediators. This can contribute to the excessive inflammation seen in severe streptococcal diseases.

-

Delivery of Other Virulence Factors: The pores formed by SLO can act as conduits for the delivery of other S. pyogenes virulence factors, such as the NAD+-glycohydrolase (SPN), into the host cell cytoplasm.

Quantitative Analysis of this compound Activity

The activity of this compound is typically quantified in terms of its hemolytic and cytotoxic effects. The following tables summarize key quantitative data related to SLO's biological activity.

Table 1: Hemolytic Activity of this compound

| Parameter | Description | Typical Value(s) | Reference(s) |

|---|---|---|---|

| Hemolytic Unit (HU) | The amount of toxin required to cause 50% lysis of a standard red blood cell suspension under defined conditions. | One unit causes 50% lysis of a 2% human red blood cell suspension in 30 minutes at 37°C.[4] | [4] |

| Specific Activity | The number of hemolytic units per milligram of purified protein. | ≥1,000,000 units/mg protein | [4] |

| Effective Concentration | Concentration of SLO used in hemolytic assays. | 0.1 µg/mL |[5] |

Table 2: Cytotoxic Activity of this compound on Various Cell Types

| Cell Type | Assay | Effective Concentration / Effect | Reference(s) |

|---|---|---|---|

| Keratinocytes | Apoptosis Induction | Extracellular GAS expressing SLO induces apoptosis. | [3] |

| Keratinocytes | Migration & Proliferation | Enhanced migration and proliferation. | [6] |

| Mast Cells | TNF-α Production | 500 ng/mL SLO induces peak TNF-α release at ~4 hours. | [7] |

| Macrophages | Apoptosis | SLO induces rapid macrophage apoptosis. | [1] |

| Neutrophils | Apoptosis | SLO induces rapid neutrophil apoptosis. | [1] |

| Cardiomyocytes | Contractile Dysfunction | Dose-dependent effects on contractility. |[8] |

Host Cell Signaling Pathways Modulated by this compound

Sub-lytic concentrations of SLO can act as a potent signaling molecule, activating several key intracellular pathways that regulate inflammation and cell fate.

Mitogen-Activated Protein Kinase (MAPK) Pathway

SLO has been shown to activate stress-activated protein kinases, including p38 MAPK and c-Jun N-terminal kinase (JNK), in various cell types, such as mast cells.[7] Activation of these kinases leads to downstream signaling events that culminate in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] The activation of the MAPK pathway contributes to the inflammatory response during S. pyogenes infection.

Caption: SLO-induced MAPK signaling pathway leading to TNF-α production.

NLRP3 Inflammasome Activation

SLO is a potent activator of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response.[9] The pore-forming activity of SLO is thought to cause a potassium efflux from the cell, which is a key trigger for NLRP3 activation.[10][11][12] Once activated, NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1.[9] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines.[13] This activation is dependent on NF-κB signaling but occurs independently of Toll-like receptor (TLR) signaling and the P2X7 receptor.[9]

Caption: SLO-mediated activation of the NLRP3 inflammasome.

Calcium Signaling

The pores formed by SLO allow for a significant influx of extracellular calcium into the cytosol.[8][14] This dysregulation of intracellular calcium homeostasis can trigger various downstream events, including the activation of calcium-dependent enzymes and the induction of endoplasmic reticulum (ER) stress, ultimately leading to apoptosis, particularly in cells like keratinocytes.[3][14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activities of this compound.

Hemolysis Assay

This assay quantifies the hemolytic activity of SLO by measuring the release of hemoglobin from red blood cells.

Caption: Workflow for a standard this compound hemolysis assay.

Protocol:

-

Preparation of Red Blood Cells (RBCs):

-

Wash sheep or human red blood cells three times with ice-cold phosphate-buffered saline (PBS), pH 7.4, by centrifugation at 500 x g for 5 minutes.

-

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

-

SLO Activation and Dilution:

-

If using a lyophilized form, reconstitute SLO in cold, sterile water.[4]

-

Activate SLO by incubating with a reducing agent such as 10 mM dithiothreitol (B142953) (DTT) for 10 minutes at 37°C.

-

Prepare serial dilutions of the activated SLO in PBS.

-

-

Hemolysis Reaction:

-

In a 96-well plate, mix 50 µL of each SLO dilution with 50 µL of the 2% RBC suspension.[4]

-

Include a positive control (100% lysis) by adding a detergent like 0.1% Triton X-100 to RBCs.

-

Include a negative control (0% lysis) with RBCs in PBS alone.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement:

-

Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs and cell debris.

-

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of hemolysis for each SLO concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

The hemolytic unit (HU50) is defined as the reciprocal of the SLO dilution that causes 50% hemolysis.

-

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[15][16][17]

Protocol:

-

Cell Culture and Treatment:

-

Seed target cells (e.g., macrophages, keratinocytes) in a 96-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of SLO for a specified period (e.g., 2-6 hours).

-

Include the following controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

-

Background control: Culture medium without cells.

-

-

-

Assay Procedure:

-

After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[17]

-

Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[17]

-

Add the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) to each well according to the manufacturer's instructions.[15][16][17]

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

-

Add the stop solution provided in the kit to each well.[17]

-

-

Measurement and Calculation:

-

Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[17]

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_sample - Abs_spontaneous_release) / (Abs_maximum_release - Abs_spontaneous_release)] x 100

-

Western Blot for Phospho-p38 MAPK Activation

This protocol details the detection of the activated (phosphorylated) form of p38 MAPK in SLO-treated cells.[2][8][18]

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

-

Treat cells with SLO at a sub-lytic concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize all samples to the same protein concentration and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

-

Quantify band intensities using densitometry software.

-

ASC Oligomerization Assay

This assay detects the formation of ASC specks, a hallmark of inflammasome activation, in response to SLO.[9][19]

Protocol:

-

Cell Stimulation:

-

Seed macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a 6-well plate.

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 2-4 hours) to upregulate pro-IL-1β and NLRP3 expression.[9]

-

Stimulate the primed cells with SLO for 30-60 minutes.

-

-

Cell Lysis and Cross-linking:

-

Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40).

-

Centrifuge the lysate at a low speed (e.g., 330 x g) to pellet the ASC specks.[20]

-

Wash the pellet and resuspend it in PBS.

-

Cross-link the proteins in the pellet using a cross-linking agent like disuccinimidyl suberate (B1241622) (DSS) for 30 minutes at room temperature.[9]

-

-

Western Blot Analysis:

-

Add sample buffer to the cross-linked pellet and boil.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against ASC.

-

ASC monomers will appear at ~22 kDa, while cross-linked dimers, trimers, and larger oligomers will appear at higher molecular weights.

-

Conclusion and Future Directions

This compound remains a pivotal virulence factor in the pathogenesis of Streptococcus pyogenes infections. Its ability to form pores in host cell membranes leads to direct cytotoxicity and the activation of critical host signaling pathways, including the MAPK and NLRP3 inflammasome pathways. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies aimed at mitigating the devastating effects of severe streptococcal diseases.

The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Future research should continue to explore the intricate interplay between SLO and the host immune system, with a focus on identifying specific inhibitors of SLO's pore-forming activity or its ability to trigger downstream signaling cascades. Such endeavors hold the promise of new adjunctive therapies to be used in conjunction with antibiotics for the treatment of invasive GAS infections. Furthermore, the immunogenic properties of SLO make it an attractive candidate for vaccine development, an area that warrants continued investigation.

References

- 1. Streptolysin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Extracellular group A Streptococcus induces keratinocyte apoptosis by dysregulating calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Frontiers | Luteolin Binds this compound Toxin and Inhibits Its Hemolytic Effects and Cytotoxicity [frontiersin.org]

- 6. This compound enhances keratinocyte migration and proliferation and promotes skin organ culture wound healing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The streptococcal exotoxin this compound activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro inflammation and toxicity assessment of pre- and post-incinerated organomodified nanoclays to macrophages using high-throughput screening approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Immunogenic Properties of Streptolysin O: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Streptolysin O (SLO), a pore-forming toxin produced by Group A Streptococcus, is a significant virulence factor and a potent immunogen.[1] Its ability to form pores in cholesterol-containing membranes of host cells triggers a cascade of immune responses, ranging from robust antibody production to the activation of innate immune signaling pathways.[2][3] This technical guide provides an in-depth analysis of the immunogenic properties of this compound, designed for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for understanding and investigating the multifaceted interactions of SLO with the host immune system.

Introduction to this compound

This compound is a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family of bacterial toxins.[2] It is secreted as a water-soluble monomer that binds to cholesterol in the plasma membrane of eukaryotic cells.[3] Upon binding, SLO monomers oligomerize to form large transmembrane pores, leading to cell lysis at high concentrations.[2][3] At sub-lytic concentrations, SLO can induce a variety of cellular responses, including the activation of signaling pathways and apoptosis.[2][4] The potent immunogenicity of SLO is evidenced by the strong antibody response it elicits during Streptococcus pyogenes infection, the basis for the widely used Anti-Streptolysin O (ASO) titer test for diagnosing recent streptococcal infections.[1]

Humoral Immune Response to this compound

The production of antibodies against this compound is a hallmark of the host's adaptive immune response to Group A Streptococcus infections. These anti-SLO antibodies, primarily of the IgG class, can neutralize the hemolytic activity of the toxin.

Anti-Streptolysin O (ASO) Antibody Titers

The measurement of ASO titers is a crucial diagnostic tool for post-streptococcal diseases such as rheumatic fever and glomerulonephritis.[5] Antibody levels begin to rise approximately one week after infection, peak at 3 to 5 weeks, and can remain elevated for several months.[5][6]

| Parameter | Description | Typical Values/Observations | References |

| ASO Titer | A measure of the concentration of anti-SLO antibodies in serum. | >200 IU/mL is generally considered indicative of a recent streptococcal infection.[5] | [5] |

| Antibody Class | The predominant immunoglobulin class of anti-SLO antibodies. | Primarily IgG.[7] | [7] |

| IgG Subclasses | The distribution of IgG subclasses in the anti-SLO response. | Predominantly IgG1, with minor contributions from other subclasses.[7] | [7] |

| Time to Peak Titer | The time after infection at which ASO titers reach their maximum. | 3 to 5 weeks post-infection.[5][6] | [5][6] |

Functional Neutralization of SLO

A key function of the humoral response to SLO is the neutralization of its cytotoxic activity. This is often assessed through hemolysis inhibition assays.

| Assay | Principle | Typical Endpoint | References |

| Hemolysis Inhibition Assay | Measures the ability of anti-SLO antibodies in a serum sample to inhibit the lysis of red blood cells by a standardized amount of SLO. | The highest dilution of serum that completely inhibits hemolysis.[8] | [8] |

Cellular Immune Response to this compound

This compound elicits a complex cellular immune response, involving both innate and adaptive immune cells. Its pore-forming activity is a key driver of these responses.

Innate Immune Activation

SLO is a potent activator of innate immune cells, such as macrophages and mast cells, leading to the production of pro-inflammatory cytokines and chemokines.

| Cell Type | Response to SLO | Key Cytokines/Chemokines Produced | References |

| Macrophages | Activation of the NLRP3 inflammasome, apoptosis at high concentrations.[4][9] | IL-1β, MIP-1α, CINC-1, CINC-2, CINC-3.[9][10] | [4][9][10] |

| Mast Cells | Degranulation and cytokine production.[2][11] | TNF-α.[2][11] | [2][11] |

| Dendritic Cells | Inhibition of maturation at high concentrations due to apoptosis.[12][13] | (Inhibited maturation leads to reduced cytokine production and co-stimulatory molecule expression).[12][13] | [12][13] |

T-Cell Responses

While detailed quantitative data on SLO-specific T-cell responses in humans is not extensively available in the summarized literature, it is understood that as a protein antigen, SLO will be processed by antigen-presenting cells to activate CD4+ T helper cells. These T cells are crucial for orchestrating the adaptive immune response, including providing help to B cells for antibody production. The cytokine profile of these T cells would likely be a mix of Th1 (e.g., IFN-γ) and other subsets, contributing to both cellular and humoral immunity.

| Parameter | Method of Measurement | Expected Outcome | References |

| Frequency of SLO-specific CD4+ T cells | Intracellular Cytokine Staining (ICS) following in vitro stimulation with SLO. | Increased frequency of IFN-γ and/or IL-10 producing CD4+ T cells.[1][14][15] | [1][14][15] |

| SLO-specific cytokine production | ELISA or Multiplex assay on supernatants from SLO-stimulated PBMC cultures. | Detection of IFN-γ, IL-2, IL-10, and other relevant cytokines.[1][14][15] | [1][14][15] |

Signaling Pathways Activated by this compound

SLO's interaction with host cells triggers specific intracellular signaling cascades, primarily as a consequence of its pore-forming activity.

p38 MAPK Signaling Pathway

The formation of pores by SLO leads to an efflux of intracellular potassium, which is a key trigger for the activation of the p38 MAP kinase pathway.[7][16] This pathway is involved in the subsequent production of inflammatory cytokines.[2][11]

Caption: SLO-induced p38 MAPK activation pathway.

NLRP3 Inflammasome Activation Pathway

SLO-mediated pore formation and subsequent cellular stress, including potassium efflux and potential lysosomal damage, are potent triggers for the assembly and activation of the NLRP3 inflammasome.[9][17] This leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β into its mature, secreted form.[9]

Caption: SLO-induced NLRP3 inflammasome activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunogenic properties of this compound.

Protocol for Anti-Streptolysin O (ASO) ELISA

This protocol describes a standard indirect ELISA for the quantification of ASO antibodies in serum samples.[16][18][19]

-

Coating: Dilute purified this compound to 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well microplate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL per well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk). Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample Incubation: Prepare serial dilutions of serum samples and a standard reference serum in blocking buffer. Add 100 µL of each dilution to the plate. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add 100 µL per well of HRP-conjugated anti-human IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL per well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve from the reference serum dilutions and calculate the ASO concentration in the test samples.

Protocol for Hemolysis Assay

This protocol is for determining the hemolytic activity of SLO.[20]

-

Red Blood Cell Preparation: Wash sheep or human red blood cells (RBCs) three times with cold PBS. Resuspend the RBC pellet to a final concentration of 2% (v/v) in PBS.

-

SLO Activation: Prepare a solution of SLO and activate it by adding a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM. Incubate for 10-15 minutes at 37°C.

-

Serial Dilution: Prepare serial dilutions of the activated SLO in PBS in a 96-well V-bottom plate.

-

Incubation: Add the 2% RBC suspension to each well containing the SLO dilutions.

-

Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs in distilled water for 100% lysis).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact RBCs.

-

Readout: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.

-

Calculation: The hemolytic unit (HU50) is defined as the reciprocal of the SLO dilution that causes 50% hemolysis.

Protocol for In Vitro Stimulation of PBMCs with SLO

This protocol outlines the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) for the subsequent analysis of cytokine production or T-cell activation.[17][21]

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Plating: Adjust the cell concentration to 1 x 10⁶ cells/mL and plate 1 mL per well in a 24-well plate.

-

Stimulation: Add SLO to the cell cultures at a final concentration range of 10-100 ng/mL. Include an unstimulated control (medium only) and a positive control (e.g., PHA or anti-CD3/CD28 beads).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours, depending on the downstream application.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants for cytokine analysis by ELISA or multiplex assay.

-

Cell Harvesting: Gently resuspend the cells for analysis by flow cytometry (e.g., intracellular cytokine staining).

Protocol for Western Blot Analysis of Phosphorylated p38 MAPK

This protocol is for detecting the activation of the p38 MAPK pathway in cells stimulated with SLO.[8][11][20]

-

Cell Stimulation and Lysis: Stimulate cells (e.g., macrophages or epithelial cells) with a sub-lytic concentration of SLO for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Experimental and Logical Workflows

Workflow for Characterizing the Immunogenicity of a Novel Protein Antigen